Methyl 12-(furan-2-yl)dodec-11-enoate
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Overview
Description
Methyl 12-(furan-2-yl)dodec-11-enoate is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a long aliphatic chain with a double bond and an ester functional group. Such structural features make it an interesting subject for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-(furan-2-yl)dodec-11-enoate typically involves the esterification of 12-(furan-2-yl)dodec-11-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zeolites or ion-exchange resins can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-(furan-2-yl)dodec-11-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Saturated esters.
Substitution: Brominated or nitrated furans.
Scientific Research Applications
Methyl 12-(furan-2-yl)dodec-11-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 12-(furan-2-yl)dodec-11-enoate is primarily related to its ability to undergo various chemical transformations. The furan ring can participate in electrophilic aromatic substitution reactions, while the ester functional group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Furfuryl alcohol: Another furan derivative with a hydroxymethyl group instead of an ester.
2-Furoic acid: A furan derivative with a carboxyl group directly attached to the furan ring.
Methyl furoate: Similar to Methyl 12-(furan-2-yl)dodec-11-enoate but with a shorter aliphatic chain
Uniqueness
This compound is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties. This structural feature allows for a broader range of chemical reactions and applications compared to other furan derivatives .
Properties
CAS No. |
64137-29-7 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 12-(furan-2-yl)dodec-11-enoate |
InChI |
InChI=1S/C17H26O3/c1-19-17(18)14-10-8-6-4-2-3-5-7-9-12-16-13-11-15-20-16/h9,11-13,15H,2-8,10,14H2,1H3 |
InChI Key |
GHMFPIDXTSIUTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCC=CC1=CC=CO1 |
Origin of Product |
United States |
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